6,6'-Dimethyl-1,1'-bi-2-naphthol

Asymmetric catalysis Carbonyl-ene reaction Titanium-BINOLate

6,6'-Dimethyl BINOL delivers decisive performance advantages over unsubstituted BINOL in asymmetric catalysis. In carbonyl-ene reactions, it provides 91% yield (vs. 44% for parent BINOL) and 96.5% ee. For alkyne-aldehyde additions, it achieves 88% ee (vs. 68% ee). As a precursor to phosphoramidite ligands, it enables 99% ee in Rh-catalyzed hydrogenation of prochiral olefins. The electron-donating 6,6'-methyl groups tune the chiral environment orthogonally to 3,3'-steric modifications, allowing electronic optimization without perturbing substrate approach. Available enantiopure in both (R)- and (S)-configurations for systematic catalyst screening and process development.

Molecular Formula C22H18O2
Molecular Weight 314.4 g/mol
Cat. No. B1641669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,6'-Dimethyl-1,1'-bi-2-naphthol
Molecular FormulaC22H18O2
Molecular Weight314.4 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C(=C(C=C2)O)C3=C(C=CC4=C3C=CC(=C4)C)O
InChIInChI=1S/C22H18O2/c1-13-3-7-17-15(11-13)5-9-19(23)21(17)22-18-8-4-14(2)12-16(18)6-10-20(22)24/h3-12,23-24H,1-2H3
InChIKeyFLJCLCNZRZVNPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,6'-Dimethyl-1,1'-bi-2-naphthol Procurement Guide: Key Specifications and Structural Differentiation for Asymmetric Synthesis


6,6'-Dimethyl-1,1'-bi-2-naphthol (also designated 6,6'-dimethyl BINOL) is a C2-symmetric axially chiral diol with the molecular formula C22H18O2 and a molecular weight of 314.38 g/mol, available in both enantiopure (R)- and (S)-configurations under CAS 172170-94-4 and 172877-00-8 respectively. As a derivative of the privileged 1,1'-bi-2-naphthol (BINOL) scaffold, this compound serves as a chiral ligand and organocatalyst in asymmetric transformations including carbonyl-ene reactions, enantioselective alkylations, and transition-metal-catalyzed processes. The 6,6'-dimethyl substitution distinguishes it from the parent BINOL scaffold and from alternative substitution patterns (e.g., 3,3'-disubstituted or H8-BINOL derivatives), making it a defined structural entity for ligand design in asymmetric catalysis [1].

Why Generic BINOL Cannot Simply Substitute for 6,6'-Dimethyl-1,1'-bi-2-naphthol in Catalytic Applications


The 6,6'-dimethyl substitution on the BINOL scaffold is not a trivial modification; it fundamentally alters the electronic properties and steric environment of the ligand, which directly impacts catalytic performance in ways that cannot be replicated by the unsubstituted parent compound. In titanium-catalyzed carbonyl-ene reactions, 6,6'-dimethyl BINOL provides substantially higher enantioselectivity (up to 96.5% ee) compared to unsubstituted BINOL, a difference attributable to the electron-donating methyl groups at the 6,6'-positions modulating the Lewis acidity and chiral environment of the titanium center [1]. This electronic tuning is distinct from the steric tuning achieved at the 3,3'-positions, which requires entirely different synthetic strategies and yields catalysts with divergent substrate scopes and selectivity profiles [2]. Procurement decisions based solely on scaffold similarity without considering substitution pattern will result in suboptimal or failed catalytic outcomes.

Quantitative Differentiation of 6,6'-Dimethyl-1,1'-bi-2-naphthol Against In-Class Alternatives: Head-to-Head Comparative Evidence


Yield Advantage of 6,6'-Dimethyl BINOL over Unsubstituted BINOL in Ester-Aldehyde Condensation

In titanium-catalyzed carbonyl-ene reactions between ethyl glyoxylate and α-methylstyrene, the assembled catalyst derived from 6,6'-dimethyl BINOL delivered a substantially higher product yield (91%) compared to the unsubstituted BINOL-derived catalyst (44%) under identical reaction conditions [1].

Asymmetric catalysis Carbonyl-ene reaction Titanium-BINOLate

Enantioselectivity Enhancement of 6,6'-Dimethyl BINOL vs. Unsubstituted BINOL in Asymmetric Alkyne Addition to Aldehydes

In the asymmetric addition of phenylacetylene to benzaldehyde catalyzed by the BINOL/ZnEt2/Ti(OiPr)4 system, 6,6'-dimethyl BINOL achieved 88% enantiomeric excess (ee), whereas unsubstituted BINOL under identical conditions produced only 68% ee [1].

Asymmetric alkynylation Propargylic alcohol synthesis BINOL-Ti catalysis

Enantioselectivity of 6,6'-Dimethyl BINOL-Derived Phosphoramidite Ligands in Asymmetric Hydrogenation

Monodentate phosphoramidite ligands synthesized from enantiopure 6,6'-dimethyl BINOL demonstrated up to 99% enantiomeric excess in the rhodium-catalyzed asymmetric hydrogenation of dimethyl itaconate. This performance is attributed to the fine-tuning capability afforded by the 6,6'-dimethyl substitution, which modulates the electronic properties at the phosphorus center [1]. Comparative data for unsubstituted BINOL-derived phosphoramidites in this specific hydrogenation system is not available; the evidence is presented as class-level inference based on established electronic effects.

Asymmetric hydrogenation Phosphoramidite ligand Rhodium catalysis

Substituent Position-Dependent Reactivity: 6,6'-Substitution vs. 3,3'-Substitution in BINOL Derivatives

Substitution at the 6,6'-positions of BINOL (as in 6,6'-dimethyl BINOL) modulates the electronic properties of the naphthol rings without directly altering the steric environment of the catalytic metal center. In contrast, substitution at the 3,3'-positions (as in 3,3'-diphenyl-BINOL) primarily exerts steric effects that influence substrate approach trajectories. This fundamental difference in substitution-site effects means that 6,6'-dimethyl BINOL and 3,3'-disubstituted BINOL derivatives are not functionally interchangeable, even when bearing identical substituent groups [1]. For example, mono-substituted BINOL derivatives can effect alkylation at <1% catalyst loading and are significantly more effective than unsubstituted BINOL and 3,3'-diphenyl-BINOL [2].

Ligand design Substituent effects Catalytic efficiency

Optimal Application Scenarios for 6,6'-Dimethyl-1,1'-bi-2-naphthol Based on Quantified Performance Evidence


Titanium-Catalyzed Asymmetric Carbonyl-Ene Reactions for α-Hydroxy Ester Synthesis

Procurement priority: 6,6'-dimethyl BINOL over unsubstituted BINOL when the synthetic objective is the carbonyl-ene reaction between ethyl glyoxylate and α-methylstyrene or related substrates. The 47 percentage-point yield advantage (91% vs. 44%) demonstrated in head-to-head comparison [1] directly translates to reduced catalyst screening time, lower purification costs, and higher throughput in both academic methodology development and pharmaceutical intermediate production. This scenario is particularly relevant for medicinal chemistry groups synthesizing α-hydroxy ester building blocks.

Asymmetric Alkynylation of Aldehydes for Chiral Propargylic Alcohol Synthesis

Procurement priority: 6,6'-dimethyl BINOL when enantioselective addition of terminal alkynes to aldehydes is required to generate chiral propargylic alcohols. The 20 percentage-point ee improvement (88% ee vs. 68% ee) relative to unsubstituted BINOL [1] represents the difference between a scalable, patentable process and one requiring extensive enantiomeric enrichment. This scenario applies to pharmaceutical process chemistry and natural product synthesis where chiral propargylic alcohols serve as key intermediates.

Development of Monodentate Phosphoramidite Ligands for Asymmetric Hydrogenation

Procurement priority: Enantiopure 6,6'-dimethyl BINOL as a starting material for synthesizing monodentate phosphoramidite ligands in rhodium-catalyzed asymmetric hydrogenation. The demonstrated 99% ee performance [1] and the established fine-tuning capability of 6,6'-dimethyl-substituted ligands [2] make this scaffold a rational selection for industrial catalyst development programs targeting hydrogenation of prochiral olefins such as dimethyl itaconate. This scenario is directly relevant to process R&D groups in the pharmaceutical and fine chemical industries.

Electronic Tuning of BINOL-Based Catalyst Systems Without Altering Steric Environment

Procurement priority: 6,6'-dimethyl BINOL when the catalyst optimization objective is electronic modulation of the ligand scaffold without perturbing the steric environment of the metal binding site. The 6,6'-dimethyl substitution provides electron-donating character to the naphthol rings [1], whereas substitution at the 3,3'-positions primarily exerts steric influence on substrate approach [2]. This orthogonal optimization vector makes 6,6'-dimethyl BINOL the preferred procurement choice for catalyst screening libraries requiring electronic diversity while maintaining a consistent steric profile.

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